An In-depth Technical Guide to 1,4-Dichloronaphthalene: Physical Properties and Chemical Structure
An In-depth Technical Guide to 1,4-Dichloronaphthalene: Physical Properties and Chemical Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties and chemical structure of 1,4-dichloronaphthalene. The information is presented in a structured format to facilitate easy access and comparison for research, development, and drug discovery applications.
Chemical Structure
1,4-Dichloronaphthalene is a substituted aromatic hydrocarbon belonging to the naphthalene (B1677914) family. Its structure consists of a naphthalene bicyclic system with two chlorine atoms attached at the first and fourth positions.[1] This substitution pattern significantly influences its chemical and physical properties.
Below is a diagram illustrating the chemical structure of 1,4-dichloronaphthalene.
Figure 1. Chemical structure of 1,4-Dichloronaphthalene.
The structural identifiers for 1,4-dichloronaphthalene are summarized in the table below.
| Identifier | Value |
| Molecular Formula | C₁₀H₆Cl₂[2][3] |
| CAS Number | 1825-31-6[2][3] |
| SMILES | C1=CC=C2C(=C1)C(=CC=C2Cl)Cl[2] |
| InChI | InChI=1S/C10H6Cl2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H[2][3] |
Physical Properties
1,4-Dichloronaphthalene is a white to light yellow crystalline solid or can appear as colorless crystals with a characteristic odor.[4] At room temperature, it exists in a solid state.
The key physical properties of 1,4-dichloronaphthalene are summarized in the table below.
| Property | Value |
| Molecular Weight | 197.06 g/mol [2] |
| Melting Point | 67-68 °C[1] |
| Boiling Point | 286.7-287 °C at 147 kPa[1] |
| Density | 1.2997 g/cm³ |
| Solubility in Water | 864.9 µg/L at 25 °C[1] |
| Solubility in Organic Solvents | Soluble in benzene, acetone, ether, and ethanol (B145695).[1] Insoluble in water.[5] |
| Appearance | White to light yellow crystalline solid or colorless crystals.[4] |
| Vapor Pressure | 0.00308 mmHg at 25°C[6] |
| Refractive Index | 1.6228 at 76 °C[1] |
Experimental Protocols
This section details the methodologies for the synthesis and determination of the key physical properties of 1,4-dichloronaphthalene.
Synthesis of 1,4-Dichloronaphthalene
A common method for the synthesis of 1,4-dichloronaphthalene involves a multi-step process starting from sodium 1-aminonaphthalene-4-sulfonate.[1]
Workflow for the Synthesis of 1,4-Dichloronaphthalene:
Figure 2. Synthesis workflow for 1,4-Dichloronaphthalene.
Detailed Procedure:
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Diazotization: Dissolve sodium 1-aminonaphthalene-4-sulfonate in water and add concentrated hydrochloric acid. Cool the mixture to 0°C and add sodium nitrite to perform the diazotization.[1]
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Sandmeyer Reaction: To the diazonium salt solution, add a solution of cuprous chloride in hydrochloric acid. Heat the mixture to facilitate the replacement of the diazonium group with a chlorine atom. After the reaction is complete, cool the mixture, filter the solid product, wash it with water, and dry it below 100°C.[1]
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First Chlorination: Slowly add the dried sodium 1-chloronaphthalene-4-sulfonate to phosphorus pentachloride and reflux the mixture for 2 hours. Pour the reaction mixture into crushed ice, wash the resulting solid with water, and air dry it to obtain 1-chloronaphthalene-4-sulfonyl chloride.[1]
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Second Chlorination: Add the 1-chloronaphthalene-4-sulfonyl chloride to phosphorus pentachloride and heat the mixture to 160-165°C for 4 hours. Pour the reaction mixture into crushed ice until it is neutral.[1]
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Purification: The crude product is purified by distillation under reduced pressure, followed by recrystallization from ethanol to yield the final 1,4-dichloronaphthalene product.[1]
Determination of Physical Properties
Standard laboratory procedures are employed for the determination of the physical properties of 1,4-dichloronaphthalene.
Melting Point Determination (Capillary Method): A small amount of the finely powdered, dry sample of 1,4-dichloronaphthalene is packed into a capillary tube sealed at one end. The capillary tube is then attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube or a digital melting point apparatus. The temperature is raised slowly, and the range from the temperature at which the substance begins to melt to the temperature at which it is completely liquid is recorded as the melting point.
Boiling Point Determination (Thiele Tube Method): For the boiling point determination, a small amount of the liquid sample is placed in a small test tube along with an inverted capillary tube. This assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil. The temperature is raised until a steady stream of bubbles emerges from the capillary tube. The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Solubility Determination: To determine the solubility of 1,4-dichloronaphthalene in a specific solvent, an excess of the solid is added to a known volume of the solvent in a sealed container. The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached. The saturated solution is then filtered to remove the excess solid, and a known volume of the filtrate is taken. The solvent is evaporated, and the mass of the remaining 1,4-dichloronaphthalene is measured. The solubility is then calculated and expressed in units such as g/L or mg/mL.
Density Determination: The density of 1,4-dichloronaphthalene can be determined by measuring the mass of a known volume of the substance. For the solid, this can be done by displacement of a liquid in which it is insoluble. The mass of the solid is measured using an analytical balance. The volume is determined by adding the solid to a graduated cylinder containing a known volume of a non-solvent and observing the volume change. The density is then calculated by dividing the mass by the volume.
Spectroscopic Data
Spectroscopic data is crucial for the structural elucidation and identification of 1,4-dichloronaphthalene.
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Mass Spectrometry (MS): The electron ionization (EI) mass spectrum of 1,4-dichloronaphthalene is available in the NIST WebBook.[3] The fragmentation pattern can provide valuable information about the structure of the molecule.
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Infrared Spectroscopy (IR): The IR spectrum of 1,4-dichloronaphthalene is also available from the NIST WebBook, which can be used to identify the functional groups and the aromatic nature of the compound.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹³C NMR: The ¹³C NMR spectrum of 1,4-dichloronaphthalene has been reported.[2] The chemical shifts of the carbon atoms provide detailed information about the carbon skeleton of the molecule.
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¹H NMR: While a specific ¹H NMR spectrum for 1,4-dichloronaphthalene was not found in the initial search, the expected spectrum would show signals corresponding to the six aromatic protons, with their chemical shifts and coupling patterns providing further confirmation of the 1,4-substitution pattern.
-
References
- 1. chembk.com [chembk.com]
- 2. 1,4-Dichloronaphthalene | C10H6Cl2 | CID 15769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Naphthalene, 1,4-dichloro- [webbook.nist.gov]
- 4. CAS 1825-31-6: 1,4-dichloronaphthalene | CymitQuimica [cymitquimica.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Page loading... [wap.guidechem.com]
